1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol
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Overview
Description
1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . It is a cyclohexanol derivative with an amino group attached to a methylpentane chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylpentan-2-amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexanol derivative with a hydroxyl group attached to the cyclohexane ring.
3-Methylpentan-2-amine: An amine with a methylpentane chain, similar to the amino group in the compound.
Cyclohexanone: A ketone derivative of cyclohexane, which can be used as a precursor in the synthesis of 1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexanol core with an amino-methylpentane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
1-(((3-Methylpentan-2-yl)amino)methyl)cyclohexan-1-ol, with the molecular formula C13H27NO and a molecular weight of approximately 213.36 g/mol, is a cyclic organic compound characterized by a cyclohexane ring, an amino group, and a hydroxyl group. This compound has garnered interest due to its potential biological activities, which are explored in various contexts including pharmacology and organic synthesis.
Chemical Structure and Properties
The structure of this compound includes:
- A cyclohexane ring.
- An amino group attached to a 3-methylpentan-2-yl chain.
- A hydroxyl group contributing to its classification as an alcohol.
Property | Value |
---|---|
CAS No. | 1247577-77-0 |
Molecular Formula | C13H27NO |
Molecular Weight | 213.36 g/mol |
IUPAC Name | 1-[(3-methylpentan-2-ylamino)methyl]cyclohexan-1-ol |
Origin of Product | United States |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can facilitate hydrogen bonding, enhancing interactions with proteins and enzymes. The amino group may also participate in nucleophilic reactions, influencing various biochemical pathways.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
- Enzyme Interaction : It can influence enzyme kinetics by binding to active sites or allosteric sites.
- Cell Signaling Pathways : The compound may affect cellular signaling pathways, leading to altered cellular responses.
Biological Activity Studies
Research into the biological activity of this compound is still emerging. However, some studies have highlighted its potential effects:
Cytotoxicity Studies
In vitro studies have shown that derivatives related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activity through mechanisms involving the release of active fragments that disrupt cellular processes .
Pharmacological Potential
Due to its structural features, this compound may have applications in pharmacology:
- Anticancer Activity : Potential for use in cancer therapeutics due to observed cytotoxic properties.
- Neuroprotective Effects : Similar compounds have been studied for neuroprotective effects, suggesting possible applications in neurodegenerative diseases.
Properties
CAS No. |
1247577-77-0 |
---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(3-methylpentan-2-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-4-11(2)12(3)14-10-13(15)8-6-5-7-9-13/h11-12,14-15H,4-10H2,1-3H3 |
InChI Key |
LMIRCVYVJBRIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1(CCCCC1)O |
Origin of Product |
United States |
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